(R)-Ethyl 2-amino-4-methylpentanoate
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Overview
Description
®-Ethyl 2-amino-4-methylpentanoate is a chiral compound with significant applications in various fields, including pharmaceuticals and organic synthesis. It is an ester derivative of the amino acid leucine, and its chiral nature makes it an important intermediate in the synthesis of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 2-amino-4-methylpentanoate typically involves the esterification of ®-2-amino-4-methylpentanoic acid (leucine) with ethanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the mixture of leucine and ethanol in the presence of the acid catalyst until the reaction is complete.
Industrial Production Methods
In industrial settings, the production of ®-Ethyl 2-amino-4-methylpentanoate may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of biocatalysts, such as lipases, for the esterification process is also explored to achieve higher enantioselectivity and environmentally friendly production methods.
Chemical Reactions Analysis
Types of Reactions
®-Ethyl 2-amino-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino esters.
Scientific Research Applications
®-Ethyl 2-amino-4-methylpentanoate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential as a prodrug and its role in drug delivery systems.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-Ethyl 2-amino-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active amino acid, which then participates in various biochemical pathways. The chiral nature of the compound allows for selective interactions with biological targets, enhancing its efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-Ethyl 2-amino-4-methylpentanoate: The enantiomer of ®-Ethyl 2-amino-4-methylpentanoate with different biological activity.
Ethyl 2-amino-4-methylbutanoate: A similar ester with a shorter carbon chain.
Methyl 2-amino-4-methylpentanoate: An ester with a different alkyl group.
Uniqueness
®-Ethyl 2-amino-4-methylpentanoate is unique due to its chiral nature and specific interactions with biological targets. Its enantiomeric purity and ability to participate in selective biochemical reactions make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl (2R)-2-amino-4-methylpentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-4-11-8(10)7(9)5-6(2)3/h6-7H,4-5,9H2,1-3H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGLJVBIRIXQRN-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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